2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound of significant interest in the field of organic chemistry. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. The presence of the trifluoroacetic acid moiety further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the amino protection of glutamic acid, followed by 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis . The process conditions for DMAP catalytic cyclization, Simmons-Smith reaction, and hydrolysis are crucial for achieving high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, modulating their activity. The trifluoroacetic acid moiety can enhance its binding affinity and specificity towards certain targets, making it a potent inhibitor or activator of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
2-Azabicyclo[3.2.1]octane: A larger bicyclic compound with distinct chemical properties and applications.
Uniqueness
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid stands out due to its unique combination of a bicyclic structure and trifluoroacetic acid moiety. This combination imparts distinct reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-6(9)5-2-3-1-4(3)7-5;3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRTFUNSNDKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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